molecular formula C11H19NO B12068799 N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide CAS No. 6622-69-1

N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide

Cat. No.: B12068799
CAS No.: 6622-69-1
M. Wt: 181.27 g/mol
InChI Key: HEAPZMBCQFVXPU-UHFFFAOYSA-N
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Description

N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide: is an organic compound with the molecular formula C11H19NO. It is a derivative of bicyclo[2.2.1]heptane, which is a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a formamide group attached to a bicyclo[2.2.1]heptane skeleton. The presence of the formamide group imparts specific chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide typically involves the reaction of 1,3,3-trimethylbicyclo[2.2.1]hept-2-ylamine with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

1,3,3-Trimethylbicyclo[2.2.1]hept-2-ylamine+Formic AcidThis compound+Water\text{1,3,3-Trimethylbicyclo[2.2.1]hept-2-ylamine} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} 1,3,3-Trimethylbicyclo[2.2.1]hept-2-ylamine+Formic Acid→this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The formamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of bioactive molecules. Its formamide group can interact with biological targets, making it useful in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

  • N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)amine
  • N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)carboxamide
  • N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)methanol

Uniqueness: N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide is unique due to the presence of the formamide group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

6622-69-1

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)formamide

InChI

InChI=1S/C11H19NO/c1-10(2)8-4-5-11(3,6-8)9(10)12-7-13/h7-9H,4-6H2,1-3H3,(H,12,13)

InChI Key

HEAPZMBCQFVXPU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1NC=O)C)C

Origin of Product

United States

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